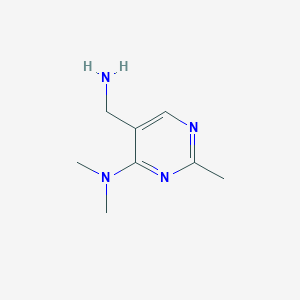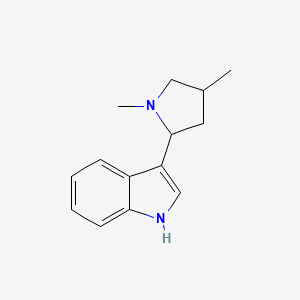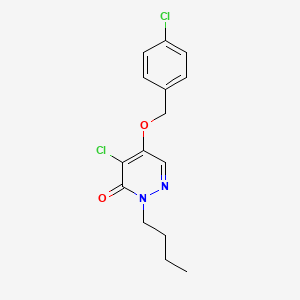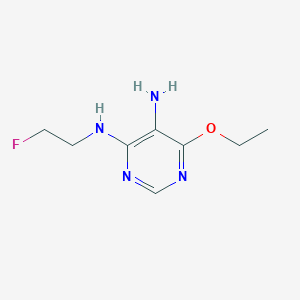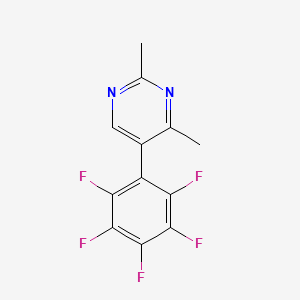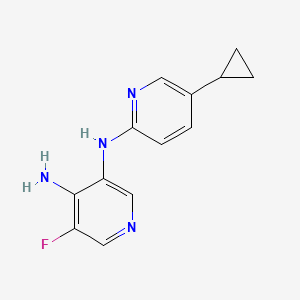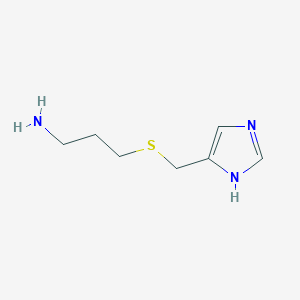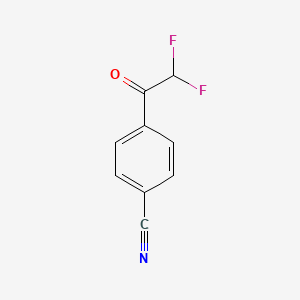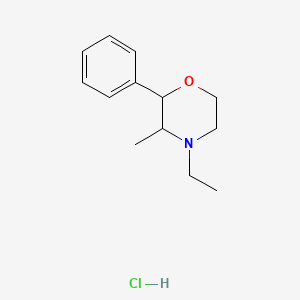
Phenmetetrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenmetetrazine Hydrochloride is a sympathomimetic drug primarily used as an appetite suppressant. It was first synthesized in 1952 and marketed under the brand name Preludin. Due to its potential for abuse and addiction, it was withdrawn from the market in the 1980s . Chemically, it is a substituted amphetamine containing a morpholine ring .
Preparation Methods
Phenmetetrazine Hydrochloride can be synthesized through a multi-step process starting from 2-bromopropiophenone and ethanolamine . The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is converted to a fumarate salt with fumaric acid and then reduced with sodium borohydride to yield phenmetetrazine free base . The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Phenmetetrazine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites, including para-hydroxyamphetamine and phenylacetone.
Reduction: The intermediate alcohol in its synthesis is reduced using sodium borohydride.
Substitution: The synthesis involves substitution reactions, such as the reaction of 2-bromopropiophenone with ethanolamine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for forming the hydrochloride salt . Major products formed include the free base and its hydrochloride salt .
Scientific Research Applications
Phenmetetrazine Hydrochloride has been studied for various scientific research applications:
Mechanism of Action
Phenmetetrazine Hydrochloride acts by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron, leading to an increase in the release of these monoamines into the extraneuronal space . This mechanism is similar to that of dextroamphetamine, resulting in its stimulant effects .
Comparison with Similar Compounds
Phenmetetrazine Hydrochloride is compared with other substituted amphetamines:
Phendimetrazine: Functions as a prodrug to phenmetetrazine and is used as an appetite suppressant.
Ethcathinone: An active metabolite of amfepramone, also used as an anorectic.
Amphetamine: The prototypical CNS stimulant with similar mechanisms of action.
This compound is unique due to its specific structure incorporating a morpholine ring, which differentiates it from other amphetamines .
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
4-ethyl-3-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |
InChI Key |
ACWLWKQMVIWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




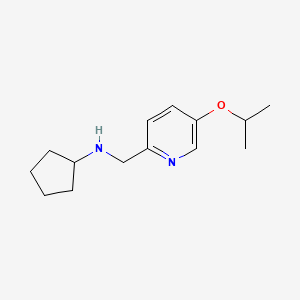
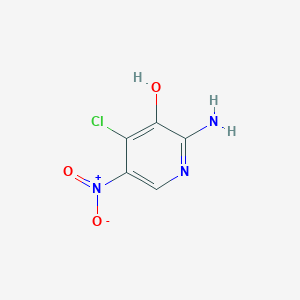
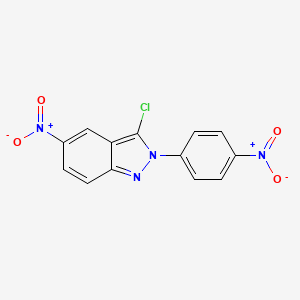
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
